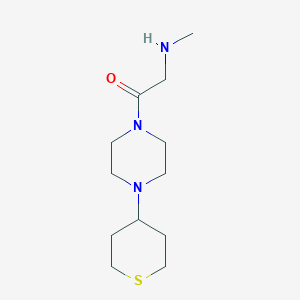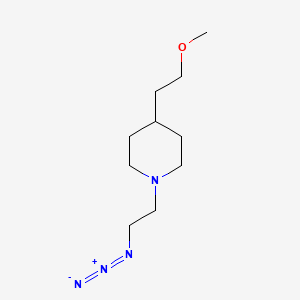![molecular formula C9H14ClNO2 B1477069 2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one CAS No. 2098089-23-5](/img/structure/B1477069.png)
2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one
Descripción general
Descripción
2-Chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one, also known as 2-chloro-THF-pyrrolidone, is an organic compound belonging to the class of heterocycles. It is a five membered ring containing a nitrogen and a chlorine atom. This compound is used in a variety of scientific research applications, and is known for its unique biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Bencková and Krutošíková (1997) involved the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids, indicating the utility of similar compounds in complex organic syntheses (Bencková & Krutošíková, 1997).
- Sobenina et al. (2014) researched the ethynylation of 2-(furan-2-yl)- and 2-(thiophen-2-yl)pyrroles, demonstrating the reactivity of such compounds in different chemical environments (Sobenina et al., 2014).
- Kumar et al. (2018) conducted an X-Ray study on similar compounds, emphasizing their potential in crystallography and material science (Kumar et al., 2018).
Chemical Reactions and Properties
- Esseffar et al. (2002) analyzed the gas-phase basicity of pyrrole and furan derivatives, shedding light on the fundamental chemical properties of these compounds (Esseffar et al., 2002).
- Ptaszek et al. (2005) refined the synthesis of a compound similar to 2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one, demonstrating its role in the synthesis of chlorins and oxochlorins (Ptaszek et al., 2005).
Novel Compound Synthesis
- Nakatani et al. (1995) synthesized various model compounds for antibiotic roseophilin, starting with 3-chloro-2-formylpyrrole, indicating the relevance of similar structures in antibiotic research (Nakatani et al., 1995).
- Friedrich et al. (2002) worked on extending the scope of furan synthesis to produce novel pyrrole compounds, showing the versatility of these molecules in creating new chemical entities (Friedrich et al., 2002).
Application in Antimicrobial and Anticancer Studies
- Ibrahim et al. (2022) utilized a similar compound as a synthetic intermediate for constructing various heterocyclic systems linked to furo[3,2-g]chromene, showing potential in antimicrobial and anticancer activities (Ibrahim et al., 2022).
Miscellaneous Applications
- Prabakaran et al. (2021) synthesized chalcone derivatives from a similar structure, demonstrating their potential as potent antioxidant agents (Prabakaran et al., 2021).
Propiedades
IUPAC Name |
1-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2/c1-6(10)9(12)11-2-7-4-13-5-8(7)3-11/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYDVEYIEIIBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2COCC2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



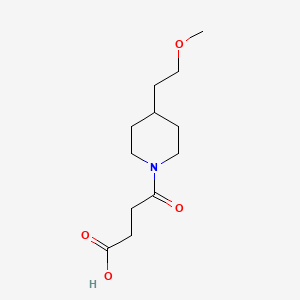
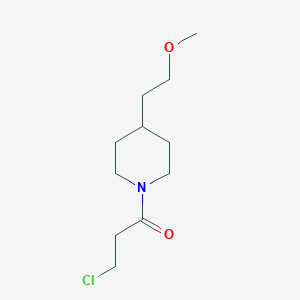

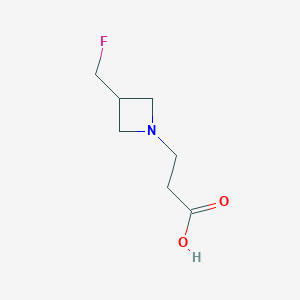
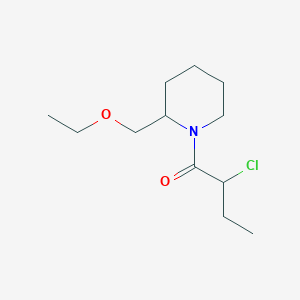
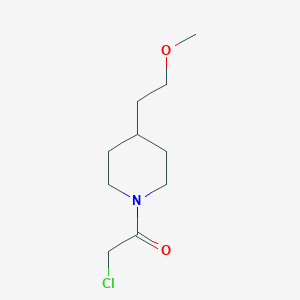
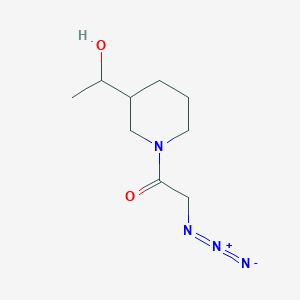
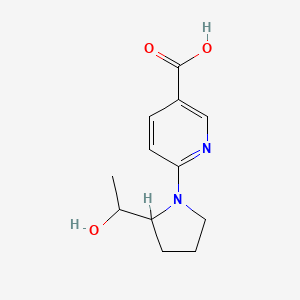

![1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1476999.png)
